molecular formula C10H9BrN2O2 B15224589 5-Bromo-8-methoxy-2-methylquinazolin-4(3H)-one

5-Bromo-8-methoxy-2-methylquinazolin-4(3H)-one

Cat. No.: B15224589
M. Wt: 269.09 g/mol
InChI Key: XFYMAPJWJZAJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-8-methoxy-2-methylquinazolin-4(3H)-one: is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. The presence of bromine, methoxy, and methyl groups in the structure of this compound contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-methoxy-2-methylquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-bromo-4-methoxybenzoic acid and acetic anhydride.

    Cyclization Reaction: The key step involves the cyclization of the starting materials to form the quinazolinone ring system. This is usually achieved by heating the mixture under reflux conditions in the presence of a suitable catalyst, such as polyphosphoric acid.

    Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-methoxy-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The quinazolinone ring can be reduced to form dihydroquinazolinones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include 5-azido-8-methoxy-2-methylquinazolin-4(3H)-one and 5-thiocyanato-8-methoxy-2-methylquinazolin-4(3H)-one.

    Oxidation Reactions: Products include 5-bromo-8-methoxy-2-methylquinazolin-4-carboxylic acid.

    Reduction Reactions: Products include 5-bromo-8-methoxy-2-methyl-3,4-dihydroquinazolin-4(3H)-one.

Scientific Research Applications

5-Bromo-8-methoxy-2-methylquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinazolinone derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Bromo-8-methoxy-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to modulation of their activity.

    Pathways Involved: It can influence various cellular pathways, such as apoptosis, cell cycle regulation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylquinazolin-4(3H)-one: Lacks the methoxy group, which may affect its biological activity.

    8-Methoxy-2-methylquinazolin-4(3H)-one: Lacks the bromine atom, which may influence its reactivity and interactions.

    5-Bromo-8-methoxyquinazolin-4(3H)-one: Lacks the methyl group, which may alter its chemical properties.

Uniqueness

5-Bromo-8-methoxy-2-methylquinazolin-4(3H)-one is unique due to the presence of all three substituents (bromine, methoxy, and methyl groups), which contribute to its distinct chemical and biological properties. This combination of substituents can enhance its reactivity, selectivity, and potential therapeutic applications.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

5-bromo-8-methoxy-2-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C10H9BrN2O2/c1-5-12-9-7(15-2)4-3-6(11)8(9)10(14)13-5/h3-4H,1-2H3,(H,12,13,14)

InChI Key

XFYMAPJWJZAJBT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2C(=O)N1)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.